Murrayaquinone A

Vue d'ensemble

Description

Murrayaquinone A is a carbazolequinone alkaloid isolated from the root bark of Murraya euchrestifolia Hayata. This compound has been found to exhibit cardiotonic activity on heart muscle, making it a subject of interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Murrayaquinone A can be achieved starting from commercially available 3-acylindole. The synthesis involves eight steps and includes a key palladium-catalyzed intramolecular α-C-H alkenylation of an indole derivative to construct the carbazole A ring . Another method involves the use of 2-chloroindole-3-carbaldehyde as a starting material, which undergoes a series of electrocyclic reactions to form the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Mn(OAc)₃-Mediated Oxidative Radical Reaction

Table 1: Optimization of Nucleophilic Amination

| Solvent | Temp (°C) | BnNH₂ (eq) | Yield (%) |

|---|---|---|---|

| MeOH/THF (1:1) | 50 | 3 | 90 |

Enamine Annulation with DDQ

- Key Steps :

Yield : Not explicitly stated, but the method emphasizes challenging deprotection .

Radical Cyclization Mechanism

- Mn(OAc)₃ oxidizes 2-cyclohexen-1-one → radical intermediate.

- Intermolecular addition to aminoquinone generates transient radicals.

- Oxidation to cation → cyclization and aromatization (Scheme 3, ).

Enamine Annulation Pathway

- Bromoquinone reacts with N-benzyl enamine via annulation.

- DDQ facilitates carbazole formation through oxidative cyclization .

Biological Relevance

Applications De Recherche Scientifique

Antibacterial Activity

Murrayaquinone A has demonstrated significant antibacterial properties against various bacterial strains. In a study published in 2014, it showed effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus . This positions this compound as a potential candidate for developing new antibacterial agents to combat drug-resistant bacteria.

Antitumor Activity

Research has highlighted the cytotoxic effects of this compound on several cancer cell lines. In vitro studies revealed that it exhibited significant cytotoxicity against SK-MEL-5 (melanoma) and Colo-205 (colon cancer) cells, with effective doses (ED50) of 2.58 µg/mL and 3.85 µg/mL, respectively . Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing promising results in inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

This compound is part of a family of compounds known for their biological activities. Similar compounds include Murrayaquinones B, C, and D, which share structural features but differ in their potency and specificity for various biological targets.

| Compound | Activity | ED50 (µg/mL) |

|---|---|---|

| This compound | Antibacterial & Antitumor | 2.58 (SK-MEL-5), 3.85 (Colo-205) |

| Murrayaquinone B | Moderate Antitumor | Not specified |

| Murrayanine | Antibacterial | Not specified |

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside synthetic carbazoloquinones against multiple bacterial strains. The results indicated that this compound had superior activity against Staphylococcus aureus, making it a valuable lead compound for further development .

Case Study 2: Cancer Research

A recent investigation into novel derivatives of this compound demonstrated their potential in targeting colon cancer cells. The study assessed DNA binding and cell cycle arrest capabilities, confirming that these derivatives could effectively induce apoptosis in malignant cells .

Mécanisme D'action

The mechanism by which Murrayaquinone A exerts its cardiotonic effects involves its interaction with heart muscle cells. The compound likely targets specific molecular pathways and receptors involved in cardiac muscle contraction, although the exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Murrayaquinone B, C, and D: These are closely related alkaloids isolated from the same plant source.

Murrayanine: Another carbazole alkaloid with similar structural features.

Furostifoline: A tetracyclic furo[3,2-a]carbazole alkaloid with similar biological activities.

Uniqueness

Murrayaquinone A is unique due to its specific cardiotonic activity, which is not as prominently observed in its similar compounds. Its distinct synthetic routes and the specific reactions it undergoes also contribute to its uniqueness .

Activité Biologique

Murrayaquinone A (MQA) is a naturally occurring carbazoloquinone alkaloid isolated from the root bark of the plant Murraya eucrestifolia. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Overview

This compound has been extensively studied for its antibacterial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings

- Antibacterial Efficacy : MQA demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 μg/mL for both organisms .

- Comparison with Other Compounds : In studies comparing MQA with other carbazole derivatives, it was found to be more effective against Staphylococcus aureus than Escherichia coli.

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 16 |

| Escherichia coli | 50 | 12 |

| Bacillus subtilis | Not tested | Not applicable |

| Pseudomonas sp. | Not tested | Not applicable |

Note: Zone of inhibition measured in mm indicates the diameter of the clear area around the disc where bacteria cannot grow, reflecting the efficacy of the compound.

The antibacterial action of this compound is attributed to its unique quinone structure, which allows it to interact with bacterial cell components, potentially disrupting cellular functions and leading to cell death .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Key Findings

- Cytotoxicity : MQA exhibited significant cytotoxic effects on colon cancer cell lines, including Caco-2 and DLD-1, at micromolar concentrations .

- Mechanisms : The compound was shown to induce DNA binding and cell cycle arrest, leading to increased apoptosis in cancer cells .

Data Table: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| CCD-18Co (healthy) | >100 | 5 |

| Caco-2 (cancer) | 15 | 70 |

| DLD-1 (metastatic cancer) | 10 | 80 |

Note: IC50 represents the concentration of the drug that inhibits cell growth by 50%. Apoptosis induction percentage reflects the proportion of cells undergoing programmed cell death.

Propriétés

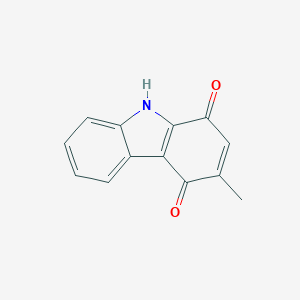

IUPAC Name |

3-methyl-9H-carbazole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTABSPWPMYLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142945 | |

| Record name | Murrayaquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-66-5 | |

| Record name | Murrayaquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murrayaquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.